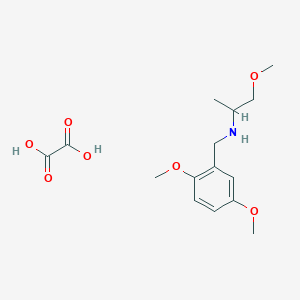
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is an organic compound with a complex structure that includes methoxy and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate typically involves multiple steps, starting with the preparation of the benzyl and amine components. The benzyl component can be synthesized through the methoxylation of benzyl derivatives, while the amine component is prepared through the alkylation of amines. The final step involves the formation of the oxalate salt by reacting the amine with oxalic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The benzyl and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield benzaldehyde derivatives, while reduction of the amine group can produce secondary amines.
Scientific Research Applications
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe for studying enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound can influence various biological processes, including neurotransmission and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
(2,5-Dimethoxyphenethylamine): Shares the methoxy groups but differs in the amine structure.
(2-Methoxy-1-methyl-ethylamine): Similar amine structure but lacks the benzyl component.
(2,5-Dimethoxybenzaldehyde): Contains the methoxy groups but has an aldehyde functional group instead of an amine.
Uniqueness
(2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine oxalate is unique due to its combination of methoxy and amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C15H23NO7 |
|---|---|
Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine;oxalic acid |
InChI |
InChI=1S/C13H21NO3.C2H2O4/c1-10(9-15-2)14-8-11-7-12(16-3)5-6-13(11)17-4;3-1(4)2(5)6/h5-7,10,14H,8-9H2,1-4H3;(H,3,4)(H,5,6) |
InChI Key |
XQBANSPKSOSDGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)OC)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


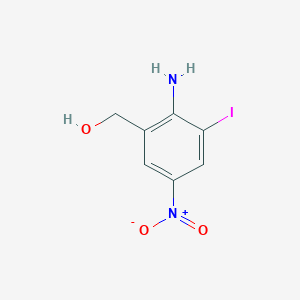
![1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13087791.png)
![tert-Butyl 7-hydroxy-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13087794.png)
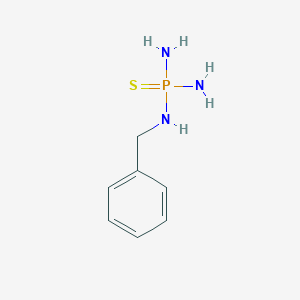
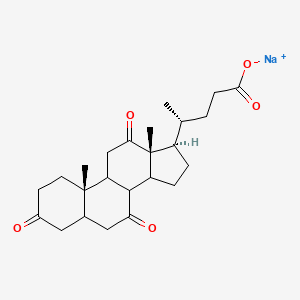
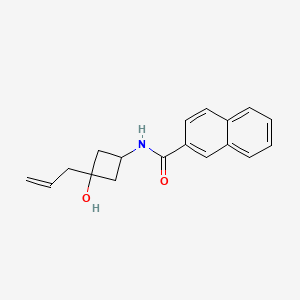
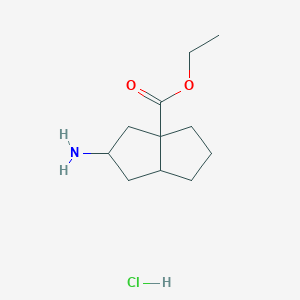
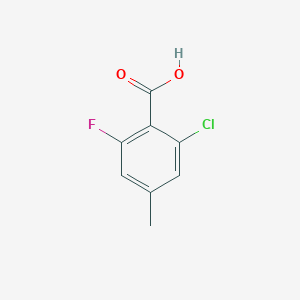
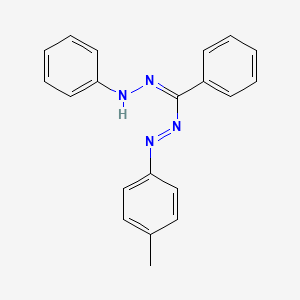
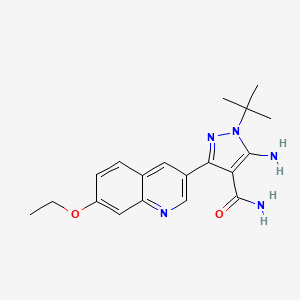
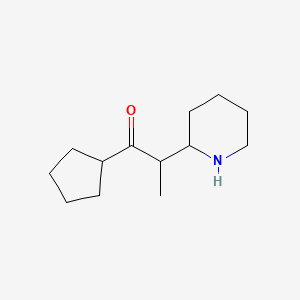
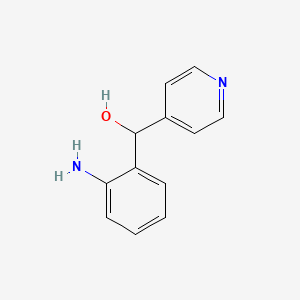
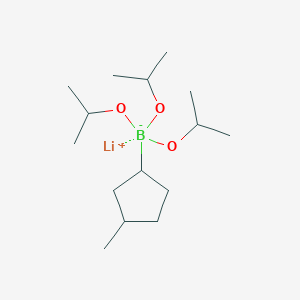
![2-[(3-Methylpent-1-yn-3-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13087857.png)
